1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the piperidine class of chemicals This compound is characterized by the presence of a piperidine ring substituted with a chlorophenyl and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution reactions: The chlorophenyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) as bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Amidation: The carboxamide group is introduced through an amidation reaction, typically involving the reaction of the piperidine derivative with an appropriate amine or amide source under conditions such as heating or the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenyl or ethoxyphenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaH or K2CO3 in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
- 1-[(2-bromophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide
- 1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxylate
Uniqueness
1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of substituents on the piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-2-27-21-10-6-4-7-18(21)15-24-22(26)17-11-13-25(14-12-17)16-19-8-3-5-9-20(19)23/h3-10,17H,2,11-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGNNIHNQAKPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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